molecular formula C10H10N2O B3043719 7-(aminomethyl)-2H-isoquinolin-1-one CAS No. 913526-08-6

7-(aminomethyl)-2H-isoquinolin-1-one

Cat. No.: B3043719
CAS No.: 913526-08-6
M. Wt: 174.2 g/mol
InChI Key: FBOWJHZNHMRKKV-UHFFFAOYSA-N
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Description

7-(aminomethyl)-2H-isoquinolin-1-one is a heterocyclic compound that features an isoquinoline core with an aminomethyl group at the 7-position and a carbonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-2H-isoquinolin-1-one can be achieved through several routes. One common method involves the Mannich reaction, where an isoquinoline derivative reacts with formaldehyde and an amine to introduce the aminomethyl group at the 7-position. The reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.

Another approach involves the cyclization of a precursor molecule containing an appropriate functional group. For example, a precursor with a nitrile group can undergo cyclization in the presence of a base to form the isoquinoline ring system, followed by reduction to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other cyclization methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(aminomethyl)-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-(aminomethyl)-7-deazaguanine: This compound has a similar aminomethyl group but differs in the core structure.

    4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound features a chromenone core with an aminomethyl group at the 4-position.

Uniqueness

7-(aminomethyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

7-(aminomethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOWJHZNHMRKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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